molecular formula C10H10BrClOS B14038325 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14038325
M. Wt: 293.61 g/mol
InChI Key: HEWAEBFRQOVDRW-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one typically involves multiple stepsFor example, the bromination of 4-methyl-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene, which can then undergo further reactions to introduce the mercapto and chloropropanone groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. These processes often require the use of specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function. The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Biological Activity

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound notable for its unique structural features, including a bromomethyl group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and materials science. The compound's molecular formula is C10H10BrClOS, with a molecular weight of 293.61 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins, potentially altering their function. This reactivity suggests implications for enzyme inhibition and modification, which can be crucial in drug design.
  • Redox Activity : The mercapto group may participate in redox reactions, influencing cellular redox states and signaling pathways. This property is particularly relevant in studies related to oxidative stress and cancer biology.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing mercapto groups have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The ability to form covalent bonds with enzymes can lead to the inhibition of specific biochemical pathways, making this compound a candidate for further exploration in enzyme-targeted therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Antitumor Studies : A series of compounds similar in structure were evaluated for their anticancer properties against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. These studies utilized MTT assays to assess cell viability and found that certain derivatives exhibited significant antiproliferative activity .
  • Molecular Docking Studies : Research involving molecular docking simulations has been performed to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies help elucidate the potential mechanisms through which this compound may exert its biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
1-(4-Bromomethylphenyl)-3-chloropropan-2-oneC10H10BrClOLacks mercapto group
1-(4-Methyl-3-mercaptophenyl)-3-chloropropan-2-oneC10H11ClOSContains methyl instead of bromomethyl
1-(4-(Bromomethyl)-3-nitrophenyl)-3-chloropropan-2-oneC10H10BrClNContains nitro instead of mercapto group

The dual functionality of both bromomethyl and mercapto groups in this compound provides distinct reactivity patterns that allow for diverse chemical modifications and interactions not present in similar compounds.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-8-2-1-7(4-10(8)14)3-9(13)6-12/h1-2,4,14H,3,5-6H2

InChI Key

HEWAEBFRQOVDRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)S)CBr

Origin of Product

United States

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